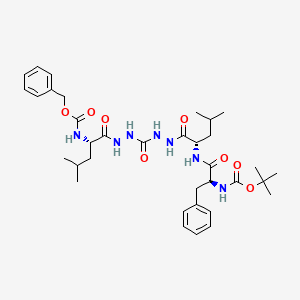

Cathepsin K inhibitor 5

Description

Properties

Molecular Formula |

C35H51N7O8 |

|---|---|

Molecular Weight |

697.8 g/mol |

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[2-[[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]carbamoyl]hydrazinyl]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C35H51N7O8/c1-22(2)18-26(36-29(43)28(20-24-14-10-8-11-15-24)38-34(48)50-35(5,6)7)30(44)39-41-32(46)42-40-31(45)27(19-23(3)4)37-33(47)49-21-25-16-12-9-13-17-25/h8-17,22-23,26-28H,18-21H2,1-7H3,(H,36,43)(H,37,47)(H,38,48)(H,39,44)(H,40,45)(H2,41,42,46)/t26-,27-,28-/m0/s1 |

InChI Key |

BXITWTOKUFRLRD-KCHLEUMXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NNC(=O)NNC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NNC(=O)NNC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cathepsin K inhibitor 5 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Cathepsin K Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the primary cells responsible for bone resorption. Its principal function is the degradation of type I collagen, the main organic component of the bone matrix. Due to its crucial role in bone remodeling, Cathepsin K has emerged as a significant therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis. This technical guide provides a detailed overview of the mechanism of action of a potent and selective Cathepsin K inhibitor, herein referred to as Compound 5, a designation found in the scientific literature for a benzofuran-2-carboxyamide-based inhibitor.

Core Mechanism of Action

Cathepsin K inhibitor Compound 5 is a potent, reversible inhibitor of human Cathepsin K. Its mechanism of action is centered on the direct binding to the active site of the enzyme, thereby preventing the catalytic activity essential for the breakdown of bone matrix proteins.

The catalytic activity of Cathepsin K relies on a catalytic dyad composed of Cysteine-25 (Cys25) and Histidine-162 (His162) within its active site. The process of collagen degradation is initiated by a nucleophilic attack of the thiolate group of Cys25 on the carbonyl carbon of the peptide bond in the collagen substrate. This is facilitated by the imidazole group of His162, which acts as a general base.

Compound 5, as a ketone-based inhibitor, is designed to interact with the active site of Cathepsin K. The inhibitor's electrophilic ketone warhead is believed to be attacked by the nucleophilic Cys25, forming a reversible covalent hemithioacetal adduct. This interaction effectively blocks the active site, preventing substrate binding and subsequent proteolytic activity. The potency of Compound 5 is enhanced by the specific interactions of its other moieties, such as the benzofuran-2-carboxyamide group, with the subsites (S1, S2, S3, etc.) of the enzyme's active site cleft, which increases the affinity and selectivity of the inhibitor.

Signaling Pathways and Cellular Effects

The expression and activity of Cathepsin K in osteoclasts are regulated by several signaling pathways. The primary pathway involves the Receptor Activator of Nuclear Factor κB Ligand (RANKL), which, upon binding to its receptor RANK on osteoclast precursors, triggers a signaling cascade that leads to the activation of transcription factors like NFATc1. NFATc1, in turn, promotes the transcription of the Cathepsin K gene (CTSK).

By inhibiting Cathepsin K activity, Compound 5 does not directly interfere with the upstream signaling pathways that regulate its expression. Instead, it acts on the secreted enzyme in the acidic microenvironment of the resorption lacuna, the space between the osteoclast and the bone surface. The primary cellular effect of Cathepsin K inhibition by Compound 5 is the reduction of bone resorption. This leads to a decrease in the degradation of the collagenous matrix, thereby preserving bone mass and strength. Notably, unlike some other antiresorptive agents, Cathepsin K inhibitors have been suggested to have a lesser impact on bone formation, potentially uncoupling bone resorption from formation to a certain degree.

Data Presentation

The following tables summarize the quantitative data for Cathepsin K inhibitor Compound 5, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of Cathepsin K Inhibitor Compound 5

| Parameter | Value | Species |

| K_i | 0.16 nM | Human |

Table 2: Selectivity Profile of Cathepsin K Inhibitor Compound 5

| Cathepsin Isoform | K_i,app (nM) | Selectivity vs. Cathepsin K |

| Cathepsin B | 500 nM | ~3125-fold |

| Cathepsin S | 4 nM | ~25-fold |

| Cathepsin L | 2.2 nM | ~13.75-fold |

Table 3: Pharmacokinetic Profile of Cathepsin K Inhibitor Compound 5

| Parameter | Value | Species |

| Oral Bioavailability | 42% | Rat |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cathepsin K Enzymatic Assay

Objective: To determine the inhibitory potency (K_i) of Compound 5 against purified human Cathepsin K.

Materials:

-

Recombinant human Cathepsin K

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

-

Compound 5

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of Compound 5 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of Compound 5 in the assay buffer to create a range of inhibitor concentrations.

-

Add a fixed concentration of recombinant human Cathepsin K to each well of the 96-well plate.

-

Add the diluted Compound 5 or vehicle control to the wells containing the enzyme and incubate for a specified pre-incubation time at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time in a kinetic mode.

-

Calculate the initial reaction velocities (slopes of the linear portion of the fluorescence versus time curves).

-

Determine the K_i value by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

Osteoclast-Mediated Bone Resorption Assay

Objective: To assess the effect of Compound 5 on the bone-resorbing activity of osteoclasts in a cell-based model.

Materials:

-

Primary human or rabbit osteoclasts

-

Dentine or bone slices

-

Cell culture medium (e.g., α-MEM with 10% FBS)

-

Compound 5

-

Reagents for visualizing resorption pits (e.g., toluidine blue)

-

Microscope with image analysis software

Procedure:

-

Isolate and culture osteoclasts on dentine or bone slices.

-

Treat the osteoclast cultures with various concentrations of Compound 5 or vehicle control.

-

Culture the cells for a period sufficient to allow for bone resorption (e.g., 48-72 hours).

-

Remove the cells from the dentine or bone slices.

-

Stain the slices with toluidine blue or another suitable reagent to visualize the resorption pits.

-

Capture images of the resorption pits using a microscope.

-

Quantify the total area of resorption per slice using image analysis software.

-

Calculate the IC50 value for the inhibition of bone resorption by plotting the percentage of inhibition against the concentration of Compound 5.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of Compound 5 in a rat model.

Materials:

-

Sprague-Dawley rats

-

Compound 5 formulated for oral and intravenous administration

-

Blood collection supplies

-

LC-MS/MS system for bioanalysis

Procedure:

-

Administer a single dose of Compound 5 to a group of rats via oral gavage.

-

Administer a single intravenous dose of Compound 5 to a separate group of rats.

-

Collect blood samples at various time points post-dosing from both groups.

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of Compound 5 in the plasma samples using a validated LC-MS/MS method.

-

Calculate the area under the plasma concentration-time curve (AUC) for both oral and intravenous administration.

-

Determine the oral bioavailability using the formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Mandatory Visualizations

Signaling Pathway of Cathepsin K Expression and Inhibition

Caption: Signaling pathway of Cathepsin K expression and its inhibition by Compound 5.

Mechanism of Reversible Inhibition of Cathepsin K by Compound 5

Caption: Reversible covalent inhibition of Cathepsin K by Compound 5.

Experimental Workflow for Cathepsin K Inhibitor Screening

Caption: General experimental workflow for the screening and evaluation of Cathepsin K inhibitors.

Technical Guide: Synthesis and Purification of Cathepsin K Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Cathepsin K inhibitor 5, a member of the symmetric diacylhydrazine class of inhibitors. This document details the experimental protocols, presents quantitative data for related compounds, and visualizes key biological pathways associated with Cathepsin K.

Introduction to Cathepsin K and its Inhibition

Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1] Its primary function is the degradation of bone matrix proteins, particularly type I collagen.[2] Dysregulation of CatK activity is implicated in various pathological conditions, most notably osteoporosis, a disease characterized by excessive bone loss. Consequently, the development of potent and selective Cathepsin K inhibitors is a significant therapeutic strategy for the treatment of osteoporosis and other bone-related disorders.

This compound belongs to a class of symmetric inhibitors designed to span the active site of the enzyme. The general structure of these inhibitors is based on a central carbohydrazide core flanked by two amino acid derivatives.

Synthesis of this compound

The synthesis of symmetric Cathepsin K inhibitors, including inhibitor 5, is achieved through a peptide coupling reaction. The general protocol involves the reaction of carbohydrazide with two equivalents of a protected amino acid.

Experimental Protocol: Synthesis of Symmetric Diacylhydrazine Inhibitors

This protocol is based on the general method described for the synthesis of symmetric inhibitors 4 and 5 in the literature.[3]

Materials:

-

Carbohydrazide

-

Z-protected amino acid (specific for inhibitor 5, though not explicitly detailed in the primary literature)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBT)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve carbohydrazide in DMF.

-

Add 2.0 equivalents of the desired Z-protected amino acid to the solution.

-

Add 2.0 equivalents of EDC·HCl and 0.2 equivalents of HOBT to the reaction mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by thin-layer chromatography or LC-MS is recommended).

-

Upon completion, the reaction mixture is typically subjected to a standard aqueous workup to remove water-soluble reagents and byproducts.

-

The crude product is then purified using an appropriate chromatographic technique.

Purification of this compound

The purification of the synthesized inhibitor is crucial to remove unreacted starting materials, reagents, and side products.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel

-

Appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, or methanol in dichloromethane, to be determined by TLC analysis)

Procedure:

-

Prepare a silica gel column in the chosen solvent system.

-

Dissolve the crude product in a minimal amount of the solvent system or a stronger solvent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Quantitative Data

| Inhibitor Name | Cathepsin K IC50 (nM) | Cathepsin B IC50 (nM) | Cathepsin L IC50 (nM) | Cathepsin S IC50 (nM) | Reference |

| Odanacatib | 0.2 | >1000 | >1000 | >1000 | [1] |

| Balicatib | 1.4 | >6700 | >700 | >91000 | [1] |

| MV061194 | 2.5 | >10000 | >100000 | >100000 | [1] |

| A22 | 440 | >100000 | >100000 | >100000 | [4][5] |

Signaling Pathways Involving Cathepsin K

The expression and activity of Cathepsin K are regulated by complex signaling pathways, primarily in osteoclasts. Understanding these pathways is crucial for the development of targeted therapies.

RANKL Signaling Pathway in Osteoclasts

The Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway is a key regulator of osteoclast differentiation and function, including the expression of Cathepsin K.

References

- 1. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]

Cathepsin K inhibitor 5 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cathepsin K inhibitor 5, a peptide-based inhibitor of the cysteine protease Cathepsin K. This document details its chemical structure, physicochemical and biological properties, and includes relevant experimental protocols and a key signaling pathway associated with Cathepsin K expression.

Core Compound Information

This compound, also identified in scientific literature and commercial sources as Cathepsin K inhibitor II, is a carbohydrazide-based compound. Its structure is characterized by a peptide sequence with protecting groups.

Chemical Structure: Boc-Phe-Leu-NHNHCONHNH-Leu-Z

Where:

-

Boc: tert-Butyloxycarbonyl

-

Phe: Phenylalanine

-

Leu: Leucine

-

Z: Carboxybenzyl

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 448945-62-8 |

| Molecular Formula | C₃₅H₅₁N₇O₈ |

| Molecular Weight | 697.82 g/mol |

| Appearance | Lyophilized solid |

| Solubility | Soluble in DMSO |

Biological Properties and Quantitative Data

This compound is a potent inhibitor of Cathepsin K. However, studies have indicated that it exhibits limited selectivity and poor cell permeability. The inhibitory constants (Ki) against Cathepsin K and other related proteases are detailed in the following table.

| Target | Inhibition Constant (Ki) | Notes |

| Cathepsin K | 6 nM | Potent inhibition of the primary target. |

| Cathepsin B | 510 nM | Moderate cross-reactivity. |

| Papain | 1.2 µM | Weaker inhibition of the related cysteine protease. |

| Cathepsin L | Not significant | Demonstrates some level of selectivity. |

Signaling Pathway: Regulation of Cathepsin K Expression

The expression of Cathepsin K is intricately regulated by the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling pathway, which is pivotal in osteoclast differentiation and function. Understanding this pathway is crucial for contextualizing the therapeutic targeting of Cathepsin K in bone resorption disorders.

Caption: RANKL signaling pathway leading to Cathepsin K expression.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of Cathepsin K inhibitors. These are generalized protocols and may require optimization for specific experimental conditions.

Cathepsin K Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method for screening potential Cathepsin K inhibitors using a fluorogenic substrate.

Workflow Diagram:

Caption: Workflow for a fluorometric Cathepsin K inhibitor screening assay.

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of human recombinant Cathepsin K in an appropriate assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5).

-

Prepare a stock solution of the fluorogenic substrate (e.g., Z-LR-AMC) in DMSO.

-

Prepare serial dilutions of the test inhibitor (this compound) in the assay buffer.

-

-

Assay Procedure:

-

To the wells of a black 96-well microplate, add the Cathepsin K enzyme solution.

-

Add the various concentrations of the test inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Osteoclast-Mediated Bone Resorption Assay

This cell-based assay evaluates the effect of inhibitors on the bone-resorbing activity of osteoclasts.

Methodology:

-

Osteoclast Culture:

-

Isolate osteoclast precursors from bone marrow or peripheral blood.

-

Culture the precursors on a suitable matrix (e.g., dentin slices or bone-mimicking calcium phosphate-coated plates) in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.

-

-

Inhibitor Treatment:

-

Once mature osteoclasts are formed, treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubate for a period sufficient to allow for bone resorption (e.g., 24-48 hours).

-

-

Assessment of Bone Resorption:

-

Remove the cells from the matrix slices.

-

Stain the slices with a suitable dye (e.g., toluidine blue) to visualize the resorption pits.

-

Quantify the resorbed area using light microscopy and image analysis software.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of bone resorption for each inhibitor concentration compared to the vehicle control.

-

Determine the IC₅₀ value for the inhibition of bone resorption.

-

Conclusion

This compound is a potent, peptide-based inhibitor of Cathepsin K. While it demonstrates strong inhibition of its primary target, its utility in cell-based and in vivo studies may be limited by its reported poor selectivity and cell permeability. The provided experimental protocols offer a foundation for the further characterization of this and other Cathepsin K inhibitors. A thorough understanding of the RANKL signaling pathway is essential for appreciating the biological context in which Cathepsin K and its inhibitors function. This guide serves as a valuable resource for researchers dedicated to the development of novel therapeutics targeting bone diseases.

The Discovery and Development of Cathepsin K Inhibitor 5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a critical enzyme in the process of bone resorption.[1][2][3] Its primary function is the degradation of type I collagen, the main organic component of the bone matrix.[1][4] Consequently, the inhibition of Cathepsin K has emerged as a promising therapeutic strategy for treating bone-related disorders characterized by excessive bone loss, such as osteoporosis.[1][2][3] While numerous Cathepsin K inhibitors have been developed, with some advancing to clinical trials, none have yet received FDA approval due to challenges with safety and efficacy.[1] This technical guide focuses on the discovery and development of a specific class of Cathepsin K inhibitors, the 1,5-diacylcarbohydrazides, with a particular focus on the compound designated as inhibitor 5 .[5][6] This class of inhibitors is notable for its unique mechanism of action, acting as mechanism-based inhibitors that span the active site of the enzyme.[6]

Core Compound Profile: Cathepsin K Inhibitor 5

Inhibitor 5 belongs to a series of 1,5-diacylcarbohydrazide-based compounds designed as potent and selective inhibitors of human Cathepsin K. The design strategy for these inhibitors evolved from earlier peptide aldehyde and 1,3-diamino-2-propanone inhibitors.[5] The symmetric nature of inhibitor 5, a bis(aza) analog, allows it to span both the S and S' subsites of the Cathepsin K active site, contributing to its high potency and selectivity.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds as reported in the literature.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds

| Compound | Cathepsin K (K_i,app, nM) | Cathepsin B (K_i,app, nM) | Cathepsin L (K_i,app, nM) | Cathepsin S (K_i,app, nM) |

| Inhibitor 5 | 0.16 | >10,000 | 180 | 1,200 |

| Inhibitor 4 | 0.22 | >10,000 | 230 | 1,500 |

Data sourced from Yamashita et al., PNAS, 1997.[5]

Signaling Pathway and Mechanism of Action

Cathepsin K expression and activity are tightly regulated within osteoclasts, primarily through the RANKL/RANK signaling pathway. This pathway is fundamental to osteoclast differentiation and activation.

Cathepsin K Expression Regulation

Caption: RANKL/RANK signaling pathway regulating Cathepsin K expression in osteoclasts.

Mechanism of Inhibition by 1,5-Diacylcarbohydrazides

Inhibitor 5 and its analogs function as mechanism-based inhibitors.[6] They are slow substrates for Cathepsin K, and their inhibition results from the formation of a stable covalent carbamyl-enzyme intermediate, which leads to slow enzyme decarbamylation.[6] This process involves the enzyme-catalyzed hydrolysis of the inhibitor, generating a hydrazide-containing product and the stable carbamyl-enzyme intermediate.[6] This unique mechanism contributes to the high potency and long duration of action of these inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the discovery and characterization of this compound.

Synthesis of Symmetric Inhibitor 5

Objective: To synthesize 2,2'-N,N'-bis(benzyloxycarbonyl)-L-leucinylcarbohydrazide (Inhibitor 5).

Materials:

-

Carbohydrazide

-

Z-L-Leucine (Z-Leu)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBT)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve carbohydrazide in DMF.

-

Add 2 equivalents of Z-L-Leucine to the solution.

-

Add 2 equivalents of EDC·HCl and 0.2 equivalents of HOBT to the reaction mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by silica gel chromatography to yield the final product, inhibitor 5.

This protocol is based on the general synthesis described by Yamashita et al., PNAS, 1997.[5]

Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (K_i,app) of inhibitor 5 against Cathepsin K and other cathepsins.

Materials:

-

Recombinant human Cathepsin K, B, L, and S

-

Fluorogenic peptide substrate specific for each cathepsin

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

Inhibitor 5 stock solution in DMSO

-

96-well microtiter plates

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of inhibitor 5 in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the diluted inhibitor solutions to the respective wells and incubate for a defined pre-incubation period at a specified temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence intensity over time using a fluorometric plate reader.

-

Calculate the initial reaction velocities (rates of substrate hydrolysis) for each inhibitor concentration.

-

Determine the K_i,app value by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

This is a generalized protocol based on standard enzyme inhibition assay procedures.[5]

Experimental Workflow

Caption: General experimental workflow for the discovery and development of Cathepsin K inhibitors.

Conclusion

This compound, a member of the 1,5-diacylcarbohydrazide class, represents a significant advancement in the design of potent and selective inhibitors for this important therapeutic target. Its unique mechanism-based inhibition, which involves spanning the enzyme's active site, provides a strong foundation for the development of novel anti-resorptive agents for the treatment of osteoporosis and other bone-related diseases. Further optimization of this scaffold could lead to the development of clinical candidates with improved safety and efficacy profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of cathepsin K inhibitors for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Mechanism of inhibition of cathepsin K by potent, selective 1, 5-diacylcarbohydrazides: a new class of mechanism-based inhibitors of thiol proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cathepsin K Inhibitors in Bone Resorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Cathepsin K (CatK) inhibitors in the intricate process of bone resorption. While the prompt specified "Cathepsin K inhibitor 5," this appears to be a generic catalog identifier. Therefore, this guide will focus on Odanacatib , the most extensively studied CatK inhibitor with comprehensive data from preclinical and Phase III clinical trials, as a representative example of this class of therapeutic agents. Odanacatib serves as a robust model to understand the mechanism, efficacy, and clinical evaluation of CatK inhibitors in the context of osteoporosis and other bone-related disorders.

Introduction to Cathepsin K and its Role in Bone Resorption

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the primary cells responsible for bone resorption.[1][2][3] Its primary function is the degradation of the organic bone matrix, which is approximately 90% type I collagen.[4] CatK is unique in its potent collagenase activity, capable of cleaving type I collagen within its triple helical structure.[2][4] The expression and activity of Cathepsin K are tightly regulated by the RANKL (Receptor Activator of Nuclear Factor κB Ligand) signaling pathway, a critical pathway in osteoclast differentiation and activation.[5]

The critical role of Cathepsin K in bone resorption is highlighted by the human genetic disorder, pycnodysostosis. This condition, caused by loss-of-function mutations in the Cathepsin K gene, is characterized by increased bone mineral density, though paradoxically, also increased fracture risk, suggesting the importance of balanced bone remodeling.[5][6][7] The central role of Cathepsin K in bone resorption has made it an attractive target for the development of anti-resorptive therapies for osteoporosis.[5][8][9]

Mechanism of Action of Cathepsin K Inhibitors

Cathepsin K inhibitors, such as odanacatib, are a novel class of anti-resorptive agents that directly target the enzymatic activity of Cathepsin K.[10] Unlike bisphosphonates, which induce osteoclast apoptosis, CatK inhibitors reduce bone resorption without significantly affecting osteoclast viability.[10][11] This unique mechanism of action allows for the uncoupling of bone resorption and formation, where bone resorption is inhibited while bone formation is maintained or even increased.[4][12]

Odanacatib is a selective and reversible inhibitor of Cathepsin K.[13] It binds to the active site of the enzyme, preventing the degradation of collagen and other bone matrix proteins.[14] This leads to a decrease in bone resorption, as evidenced by a significant reduction in bone turnover markers.[13]

Quantitative Data on the Efficacy of Odanacatib

The clinical development program for odanacatib has provided a substantial amount of quantitative data on its efficacy in postmenopausal women with osteoporosis.

Table 1: Effect of Odanacatib on Bone Turnover Markers

| Biomarker | Treatment Group | Reduction from Baseline | Citation |

| Urinary N-terminal telopeptide of type I collagen (uNTx) | Odanacatib 50 mg weekly (5 years) | 67.4% | [4] |

| Serum C-terminal telopeptide of type I collagen (sCTX) | Odanacatib 50 mg weekly | ~60% | [13] |

| Urinary aminoterminal crosslinked telopeptides of type I collagen to creatinine ratio | Odanacatib 50 mg weekly | ~50% | [13] |

| Total urine deoxypyridinoline/Cr | Odanacatib 50 mg weekly | ~30% | [13] |

| Serum C-terminal telopeptide of type I collagen (sCTX) | Odanacatib (daily administration) | up to 81% | [15] |

| Urinary N-terminal telopeptide of type I collagen normalized to creatinine (NTx/Cr) | Odanacatib (daily administration) | up to 81% | [15] |

Table 2: Effect of Odanacatib on Bone Mineral Density (BMD)

| Anatomical Site | Treatment Duration | BMD Increase from Baseline | Citation |

| Lumbar Spine | 5 years | 11.9% | [4] |

| Total Hip | 5 years | 8.5% | [4] |

| Femoral Neck | 5 years | 9.5% | [4] |

| Lumbar Spine | 3 years | 7.9% | [4] |

| Total Hip | 3 years | 5.8% | [4] |

| Femoral Neck | 3 years | 5.0% | [4] |

Experimental Protocols

The evaluation of Cathepsin K inhibitors involves a range of in vitro and in vivo studies, culminating in large-scale clinical trials.

In Vitro Osteoclast Activity Assays

-

Objective: To determine the potency and selectivity of the inhibitor on Cathepsin K activity and osteoclast function.

-

Methodology:

-

Enzyme Inhibition Assay: Recombinant human Cathepsin K is incubated with a fluorogenic substrate in the presence of varying concentrations of the inhibitor. The IC50 value is determined by measuring the reduction in fluorescence.

-

Osteoclast Culture: Primary human or animal osteoclasts are cultured on bone or dentin slices.

-

Resorption Pit Assay: Osteoclasts are treated with the inhibitor, and the extent of bone resorption is quantified by measuring the area and depth of resorption pits using microscopy and imaging software.

-

Actin Ring Formation Assay: Osteoclasts are stained for F-actin to visualize the formation of the sealing zone, a critical structure for bone resorption. The effect of the inhibitor on actin ring formation is assessed.[16]

-

In Vivo Animal Models of Osteoporosis

-

Objective: To evaluate the efficacy and safety of the inhibitor in a living organism.

-

Methodology:

-

Ovariectomized (OVX) Rodent/Non-human Primate Model: Female animals undergo ovariectomy to induce estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis.

-

Treatment: Animals are treated with the Cathepsin K inhibitor or placebo for a defined period.

-

Efficacy Assessment:

-

Bone Mineral Density (BMD): Measured at various skeletal sites (e.g., lumbar spine, femur) using dual-energy X-ray absorptiometry (DXA).

-

Bone Turnover Markers: Serum and urine samples are collected to measure markers of bone resorption (e.g., CTX, NTx) and formation (e.g., P1NP, osteocalcin).

-

Histomorphometry: Bone biopsies are collected to analyze bone structure and cellular activity.[17]

-

-

Clinical Trials in Humans

-

Objective: To assess the safety, efficacy, and optimal dosing of the inhibitor in humans.

-

Methodology (Example: Odanacatib Phase III Trial):

-

Study Design: A large-scale, multicenter, randomized, double-blind, placebo-controlled trial.

-

Participants: Postmenopausal women with low bone mineral density.

-

Intervention: Participants receive the Cathepsin K inhibitor (e.g., odanacatib 50 mg weekly) or a matching placebo.

-

Primary Endpoints: Incidence of new vertebral, hip, and non-vertebral fractures.

-

Secondary Endpoints: Changes in BMD at the lumbar spine, total hip, and femoral neck, and changes in bone turnover markers.

-

Safety Monitoring: Comprehensive monitoring of adverse events, including cardiovascular and cerebrovascular events.

-

Signaling Pathways and Visualizations

Cathepsin K Signaling Pathway in Osteoclasts

The expression of Cathepsin K in osteoclasts is primarily regulated by the RANKL/RANK signaling pathway, which activates key transcription factors.

Caption: RANKL-RANK signaling cascade leading to Cathepsin K expression and secretion in osteoclasts.

Experimental Workflow for Evaluating Cathepsin K Inhibitors

The development of a Cathepsin K inhibitor follows a structured pipeline from initial screening to clinical evaluation.

Caption: A generalized workflow for the preclinical and clinical development of a Cathepsin K inhibitor.

Mechanism of Action of a Cathepsin K Inhibitor

This diagram illustrates how a Cathepsin K inhibitor intervenes in the process of bone resorption at the cellular level.

Caption: Inhibition of Cathepsin K by a specific inhibitor prevents the degradation of bone matrix collagen.

Conclusion and Future Perspectives

Cathepsin K inhibitors represent a targeted therapeutic approach to reducing bone resorption in diseases like osteoporosis. Their unique mechanism of action, which spares osteoclast viability and potentially uncouples bone resorption from formation, offers a distinct profile compared to other anti-resorptive agents. While the development of odanacatib was halted due to an increased risk of cerebrovascular events, the extensive research conducted has significantly advanced our understanding of Cathepsin K's role in bone biology.[5][6][7] Future efforts in this area may focus on developing inhibitors with improved safety profiles or tissue-specific targeting to harness the therapeutic potential of Cathepsin K inhibition while minimizing off-target effects.[9]

References

- 1. panoramaortho.com [panoramaortho.com]

- 2. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic inhibition of cathepsin K—reducing bone resorption while maintaining bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cathepsin K osteoporosis trials, pycnodysostosis and mouse deficiency models: Commonalities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Odanacatib for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of odanacatib in reducing bone loss due to endodontic disease: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activating cathepsin K in osteoclasts stimulates bone formation through S1P - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Effect of the cathepsin K inhibitor odanacatib on bone resorption biomarkers in healthy postmenopausal women: two double-blind, randomized, placebo-controlled phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cathepsin K Activity-dependent Regulation of Osteoclast Actin Ring Formation and Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Balicatib, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling and Experimental Validation of Cathepsin K Inhibitor Binding: A Technical Guide

Introduction: Cathepsin K (CatK), a lysosomal cysteine protease predominantly expressed in osteoclasts, is a critical enzyme in bone remodeling and resorption.[1] Its primary function involves the degradation of bone matrix proteins, particularly type I collagen.[2][3] The imbalance between bone resorption by osteoclasts and bone formation by osteoblasts can lead to bone loss, a hallmark of osteoporosis.[2] Consequently, inhibiting Cathepsin K has become a key therapeutic strategy for treating diseases characterized by excessive bone loss.[4] In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in accelerating the discovery and optimization of potent and selective Cathepsin K inhibitors, reducing the costs and time associated with drug development.[5] This guide provides an in-depth overview of the in silico modeling of Cathepsin K inhibitors, supported by experimental validation protocols and a summary of binding data for key compounds.

Cathepsin K: Structure, Function, and Regulation

Cathepsin K is a member of the papain-like cysteine protease family.[3] It is synthesized as an inactive 329-amino acid pre-proenzyme that undergoes processing to become a mature, active enzyme of 215 amino acids.[6][7] The active site of Cathepsin K features a V-shaped cleft containing a catalytic dyad of Cysteine (Cys25) and Histidine (His162), which are essential for its proteolytic activity.[3][6]

The expression and activity of Cathepsin K are tightly regulated, primarily through the RANKL-RANK signaling pathway.[3][6][8] Osteoblasts secrete Receptor Activator of Nuclear Factor κB Ligand (RANKL), which binds to its receptor (RANK) on the surface of osteoclast precursors. This binding initiates a downstream signaling cascade involving pathways like NF-κB and MAPK, which in turn activates transcription factors such as NFATc1 and MITF.[3][6][8] These transcription factors promote the expression of Cathepsin K.[3][8]

Once synthesized, mature Cathepsin K is secreted by osteoclasts into a specialized, acidified microenvironment called the resorption lacuna or sealing zone.[6][8] The low pH in this compartment, maintained by a proton-pump ATPase, dissolves the mineral component of the bone, exposing the organic matrix. Cathepsin K then degrades the exposed type I collagen, completing the process of bone resorption.[8]

In Silico Modeling of Cathepsin K Inhibitor Binding

Computational approaches are pivotal in identifying and refining CatK inhibitors. Techniques like molecular docking, molecular dynamics (MD) simulations, and QSAR are commonly employed to predict the binding affinity and interaction mechanisms of potential inhibitors.

Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to the active site of CatK. Studies have shown that inhibitors often interact with key subsites within the enzyme's active site, designated S1, S2, S3, and S1'. For instance, 2-cyanopyrimidine-based inhibitors are designed so that different moieties can interact with the S2 and S3 subsites.[5] Docking studies help visualize these interactions, such as hydrogen bonds with residues like Gly66 and Asn161, and hydrophobic interactions with Tyr67.[2]

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the inhibitor-enzyme complex over time. These simulations provide insights into the dynamic nature of the binding and can confirm the stability of key interactions predicted by docking.[9]

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For CatK inhibitors, 3D-QSAR models can be built to predict the inhibitory activity of new compounds and guide the design of more potent derivatives by analyzing how different structural modifications (e.g., adding hydrophobic or electronegative groups) affect binding affinity.[10]

Quantitative Data on Cathepsin K Inhibitors

A range of inhibitors has been developed to target Cathepsin K. Their efficacy is typically measured by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), with lower values indicating higher potency. The following table summarizes binding data for several notable Cathepsin K inhibitors.

| Inhibitor | Inhibitor Type / Warhead | Binding Affinity (Kᵢ or IC₅₀) | Selectivity Profile |

| Odanacatib (MK-0822) | Reversible, Covalent Nitrile | IC₅₀: 0.2 nM (human)[11] | Highly selective against Cathepsins B, L, and S[11] |

| Balicatib (AAE581) | Potent and Selective | --- | 10-100 fold more potent than against Cathepsins B, L, and S in cell-based assays[11] |

| Azepanone-based Inhibitor (Compound 5) | Reversible, Azepanone | Kᵢ: 1.4 nM[2] | >500-fold selective over Cathepsins B, S, and L[2] |

| MV061194 | Reversible | Kᵢ: 2.5 nM[7] | Highly selective vs Cat L, S (>100 µM) and Cat B, H (>10 µM)[7] |

| Symmetrical Ketone (Compound 1) | Reversible, Ketone | Kᵢ: 22 nM[2] | Selective over Cat L (0.34 µM), Cat B (1.3 µM), Cat S (0.89 µM)[2] |

| Kushennol F | Natural Phytochemical | IC₅₀: 8.80 µM[2] | --- |

| Sophoraflavanone G | Natural Phytochemical | IC₅₀: 27.24 µM[2] | --- |

Data compiled from multiple sources.[2][7][11] Note that assay conditions can vary between studies.

Experimental Protocols for Inhibitor Validation

In silico predictions must be validated through robust in vitro experiments. A common method is the fluorometric inhibitor screening assay, which measures the enzymatic activity of Cathepsin K in the presence of potential inhibitors.

Protocol: Fluorometric Cathepsin K Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a general workflow for assessing inhibitor potency.[1][12][13]

1. Reagent Preparation:

-

CTSK Reaction Buffer: Prepare a 1x buffer solution containing DTT. Warm to room temperature before use.[12]

-

Cathepsin K Enzyme: Thaw the enzyme on ice. Dilute to a working concentration (e.g., 0.5 ng/µL) with 1x CTSK Reaction Buffer. Keep on ice.[12]

-

Fluorogenic Substrate (e.g., Ac-LR-AFC): Thaw and protect from light. Dilute to the desired final concentration (e.g., 140-200 µM) with 1x CTSK Reaction Buffer just before use.[12][13]

-

Test Inhibitor: Prepare a stock solution in a suitable solvent (e.g., DMSO). Create a serial dilution series at a concentration 10-fold higher than the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.[12]

-

Controls: Include a "Positive Control" (enzyme, no inhibitor), "Negative Control" (no enzyme), and optionally a "Control Inhibitor" with known potency.[12]

2. Assay Procedure:

-

Add 20 µL of diluted Cathepsin K enzyme to all wells of a 96-well white plate, except for the "Negative Control" wells.[12]

-

Add 20 µL of 1x CTSK Reaction Buffer to the "Negative Control" wells.[12]

-

Add 5 µL of the serially diluted test inhibitor to the appropriate wells.

-

Add 5 µL of the diluent solution (buffer with DMSO, if applicable) to the "Positive Control" and "Negative Control" wells.[12]

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

3. Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate to all wells.[12] Protect the plate from light.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity (e.g., Ex/Em = 360-400 nm / 460-505 nm) in kinetic mode for 30-60 minutes at room temperature or 37°C.[1][12][13]

4. Data Analysis:

-

Determine the reaction rate (slope) for each well by choosing two time points within the linear range of the fluorescence plot.[1]

-

Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (uninhibited enzyme).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Conclusion

The development of Cathepsin K inhibitors as a therapeutic strategy for osteoporosis is a highly competitive area of research.[7] The integration of in silico modeling techniques, including molecular docking and QSAR, provides a powerful framework for the rational design and optimization of potent and selective inhibitors. These computational predictions, however, must be rigorously validated through experimental assays. The detailed protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to discover and characterize novel therapeutic agents targeting Cathepsin K. The continued synergy between computational and experimental approaches will be crucial in advancing promising inhibitor candidates from the laboratory to clinical applications.

References

- 1. abcam.com [abcam.com]

- 2. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. In silico Analysis of the Cathepsin K Binding Affinity and Pharmacokinetics of 2-Cyanopyrimidine Derivatives [jscimedcentral.com]

- 6. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 7. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Integrated machine learning-based virtual screening and biological evaluation for identification of potential inhibitors against cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Towards to potential 2-cyano-pyrimidines cathepsin-K inhibitors: An in silico design and screening research based on co… [ouci.dntb.gov.ua]

- 11. abmole.com [abmole.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. content.abcam.com [content.abcam.com]

Methodological & Application

Application Notes and Protocols for a Cell-Based Assay of Cathepsin K Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1][2][3] Its primary function involves the degradation of bone matrix proteins, particularly type I collagen.[1][4][5] Due to its critical role in bone remodeling, Cathepsin K has emerged as a significant therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis.[4][5][6] Beyond bone, Cathepsin K is also implicated in various pathological conditions including osteoarthritis, cancer progression and metastasis, and atherosclerosis.[1][7][8] The development of potent and selective Cathepsin K inhibitors is therefore a key area of research in drug discovery.[5][6]

This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of "Cathepsin K inhibitor 5," a potent inhibitor of Cathepsin K.[9] This assay is designed to measure the intracellular activity of Cathepsin K in a cellular context, offering a more physiologically relevant assessment compared to biochemical assays using purified enzymes.

Principle of the Assay

This cell-based assay utilizes a fluorogenic substrate to measure the intracellular activity of Cathepsin K. The substrate consists of a peptide sequence specifically recognized and cleaved by Cathepsin K, linked to a fluorescent reporter molecule that is quenched in its intact state.[10] In the presence of active Cathepsin K within the cell, the substrate is cleaved, releasing the fluorophore and generating a fluorescent signal that is directly proportional to the enzyme's activity.[10] The potency of this compound is determined by its ability to reduce this fluorescent signal in a dose-dependent manner.

Signaling Pathways Involving Cathepsin K

Cathepsin K expression and activity are regulated by several signaling pathways, primarily the RANKL/RANK pathway, which is crucial for osteoclast differentiation and activation.[7][11][12] Other pathways, including TGF-β, mTOR, and Wnt/β-catenin, have also been shown to influence Cathepsin K's role in both physiological and pathological processes, particularly in cancer.[8]

Caption: Signaling pathways regulating Cathepsin K expression.

Materials and Reagents

| Material/Reagent | Supplier | Catalog Number |

| Human osteoclast precursor cells | Lonza | 2T-110 |

| α-MEM (Minimum Essential Medium Eagle, Alpha Modification) | Gibco | 12561056 |

| Fetal Bovine Serum (FBS), heat-inactivated | Gibco | 10270106 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Recombinant Human M-CSF | R&D Systems | 216-MC |

| Recombinant Human RANKL | R&D Systems | 390-TN |

| Magic Red™ Cathepsin K Assay Kit | Bio-Rad | ICT939 |

| This compound | AbMole BioScience | M4871 |

| Odanacatib (Positive Control) | MedChemExpress | HY-10042 |

| DMSO (Dimethyl sulfoxide), cell culture grade | Sigma-Aldrich | D2650 |

| 96-well black, clear-bottom microplates | Corning | 3603 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

Experimental Protocol

The following protocol outlines the steps for differentiating osteoclasts from precursor cells and performing the Cathepsin K activity assay.

Cell Culture and Osteoclast Differentiation

-

Culture human osteoclast precursor cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

To induce differentiation into mature osteoclasts, seed the precursor cells in a 96-well black, clear-bottom microplate at a density of 1 x 10^4 cells per well.

-

Culture the cells in differentiation medium: α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 25 ng/mL M-CSF, and 50 ng/mL RANKL.

-

Incubate the plate at 37°C in a humidified atmosphere of 5% CO2.

-

Replace the differentiation medium every 3-4 days.

-

Monitor the cells for the formation of large, multinucleated osteoclasts, which typically occurs within 7-10 days.

Cathepsin K Inhibition Assay

-

Prepare stock solutions of this compound and the positive control, Odanacatib, in DMSO.

-

On the day of the assay, prepare serial dilutions of the inhibitors in differentiation medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid cytotoxicity.

-

Remove the differentiation medium from the wells containing mature osteoclasts and replace it with the medium containing the various concentrations of inhibitors. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

Measurement of Cathepsin K Activity

-

Prepare the Magic Red™ Cathepsin K substrate (MR-(LR)2) according to the manufacturer's instructions.[13]

-

After the 24-hour inhibitor incubation, add the prepared substrate to each well.

-

Incubate the plate for 1-2 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 592 nm and an emission wavelength of 628 nm.[14][15]

Data Analysis

-

Subtract the background fluorescence (from wells with medium only) from all experimental values.

-

Normalize the fluorescence signal of the inhibitor-treated wells to the vehicle control wells to determine the percentage of Cathepsin K inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the half-maximal inhibitory concentration (IC50) value for this compound by fitting the data to a four-parameter logistic dose-response curve.

Expected Results

The fluorescence intensity in the wells should be inversely proportional to the concentration of the Cathepsin K inhibitor. The positive control, Odanacatib, is expected to show potent inhibition of Cathepsin K activity. The calculated IC50 value for this compound will provide a quantitative measure of its potency in a cellular environment.

| Inhibitor | Target | Reported IC50 (in vitro) | Expected IC50 (cell-based) |

| This compound | Cathepsin K | Potent (specific value not publicly available) | Sub-micromolar to low nanomolar range |

| Odanacatib | Cathepsin K | 0.2 nM[16] | 5 nM[16] |

| Balicatib | Cathepsin K | 22 nM[16] | More potent than in vitro due to lysosomotropic properties[17] |

Experimental Workflow

Caption: Workflow for the Cathepsin K cell-based assay.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low fluorescence signal | - Inefficient osteoclast differentiation- Low Cathepsin K expression- Substrate degradation | - Confirm differentiation using TRAP staining- Increase cell seeding density- Prepare fresh substrate solution |

| High background fluorescence | - Autofluorescence of compounds or medium- Non-specific substrate cleavage | - Run a control with compounds and medium only- Decrease substrate incubation time |

| Inconsistent results | - Uneven cell seeding- Pipetting errors | - Ensure a single-cell suspension before seeding- Use calibrated pipettes and proper technique |

| Cell toxicity | - High concentration of inhibitor or DMSO | - Perform a cytotoxicity assay (e.g., MTT)- Keep final DMSO concentration below 0.5% |

Conclusion

This cell-based assay provides a robust and physiologically relevant method for evaluating the potency of Cathepsin K inhibitors. By measuring the intracellular activity of the target enzyme, this protocol allows for a more accurate assessment of a compound's potential therapeutic efficacy. The detailed steps and guidelines provided herein should enable researchers to successfully implement this assay in their drug discovery programs.

References

- 1. Cathepsin k - Proteopedia, life in 3D [proteopedia.org]

- 2. Cathepsin K - Wikipedia [en.wikipedia.org]

- 3. Localization of cathepsin K in human osteoclasts by in situ hybridization and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. abmole.com [abmole.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 12. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. antibodiesinc.com [antibodiesinc.com]

- 15. Magic Red Fluorescent Cathepsin K Assay Kit | BIOZOL [biozol.de]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Pharmacological inhibitors to identify roles of cathepsin K in cell-based studies: a comparison of available tools - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cathepsin K Inhibitor 5 in Animal Models of Osteoporosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin K, a lysosomal cysteine protease highly expressed in osteoclasts, is a critical enzyme in the degradation of bone matrix proteins, particularly type I collagen.[1] Its pivotal role in bone resorption has made it a key therapeutic target for osteoporosis. This document provides detailed application notes and protocols for the use of Cathepsin K inhibitor 5 (a representative inhibitor for preclinical research) in animal models of osteoporosis, with a focus on the widely used ovariectomized (OVX) non-human primate model. This model recapitulates many aspects of postmenopausal osteoporosis in humans.[2]

Mechanism of Action of Cathepsin K Inhibitors

Cathepsin K inhibitors are anti-resorptive agents that function by directly binding to the active site of the Cathepsin K enzyme, thereby preventing the breakdown of collagen and other bone matrix components.[3] Unlike bisphosphonates, which can induce osteoclast apoptosis, Cathepsin K inhibitors primarily reduce the resorptive activity of osteoclasts without significantly affecting their viability.[4][5] This unique mechanism of action leads to a reduction in bone resorption markers, while having a lesser effect on bone formation markers, suggesting a potential for uncoupling bone turnover and preserving bone formation.[4][6]

Signaling Pathway of Cathepsin K Regulation and Inhibition

The expression of Cathepsin K in osteoclasts is primarily regulated by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway. Binding of RANKL to its receptor RANK on osteoclast precursors initiates a signaling cascade involving TRAF6, which in turn activates downstream pathways including NF-κB and c-Fos.[7] This leads to the induction and activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[1][7] NFATc1, in cooperation with other transcription factors like AP-1 and Mitf, directly binds to the promoter of the Cathepsin K gene (CTSK) to drive its transcription.[7][8] Cathepsin K inhibitors exert their effect post-translationally by directly inhibiting the enzymatic activity of the secreted Cathepsin K protein in the resorption lacuna.

Caption: Regulation of Cathepsin K expression and its inhibition.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies of Cathepsin K inhibitors in ovariectomized (OVX) monkey models of osteoporosis.

Table 1: Effects of Cathepsin K Inhibitors on Bone Mineral Density (BMD)

| Inhibitor (Study Reference) | Animal Model | Treatment Group (Dose) | Duration | Lumbar Spine BMD (% Change vs. OVX Control) | Femoral Neck BMD (% Change vs. OVX Control) |

| Odanacatib [4][6] | OVX Rhesus Monkeys | Low Dose (2 mg/kg/day) | 18 months | +11.4% (p<0.001) | +9.0% (p<0.001) |

| High Dose (8/4 mg/kg/day) | 18 months | - | - | ||

| Balicatib [9] | OVX Cynomolgus Monkeys | Low Dose (3 mg/kg, 2x/day) | 18 months | Significantly higher than OVX | Significantly higher than OVX |

| Medium Dose (10 mg/kg, 2x/day) | 18 months | Significantly higher than OVX | Significantly higher than OVX | ||

| High Dose (30 mg/kg, 2x/day) | 18 months | Higher than OVX | Significantly higher than OVX | ||

| ONO-5334 [10][11] | OVX Cynomolgus Monkeys | Low Dose (3 mg/kg/day) | 8 months | Dose-dependent increase | Dose-dependent increase |

| Medium Dose (10 mg/kg/day) | 8 months | Dose-dependent increase | Dose-dependent increase | ||

| High Dose (30 mg/kg/day) | 8 months | Dose-dependent increase | Significant increase in cortical BMD | ||

| OVX Cynomolgus Monkeys | Low Dose (1.2 mg/kg/day) | 16 months | Increased to greater than Sham | Increased to greater than Sham | |

| Medium Dose (6 mg/kg/day) | 16 months | Increased to greater than Sham | Increased to greater than Sham | ||

| High Dose (30 mg/kg/day) | 16 months | Increased to greater than Sham | Increased to greater than Sham |

Table 2: Effects of Cathepsin K Inhibitors on Bone Turnover Markers

| Inhibitor (Study Reference) | Animal Model | Treatment Group (Dose) | Duration | Serum CTX (% Change vs. OVX Control) | Urinary NTX (% Change vs. OVX Control) | Serum P1NP (% Change vs. OVX Control) | Serum BSAP (% Change vs. OVX Control) | Serum TRAP5b |

| Odanacatib [4][6] | OVX Rhesus Monkeys | Low Dose (2 mg/kg/day) | 20 months | Reduced | Reduced | Reduced to a lesser degree than ALN | Reduced to a lesser degree than ALN | Maintained elevated levels |

| High Dose (8/4 mg/kg/day) | 20 months | Reduced | Reduced | - | - | Maintained elevated levels | ||

| ONO-5334 [10][11] | OVX Cynomolgus Monkeys | High Dose (30 mg/kg/day) | 8 months | Maintained near zero | - | Maintained around sham levels | - | - |

| OVX Cynomolgus Monkeys | Medium Dose (6 mg/kg/day) | 16 months | Decreased to ~half of Sham | - | Maintained above Sham | - | Increased | |

| High Dose (30 mg/kg/day) | 16 months | Decreased to ~half of Sham | - | Maintained above Sham | - | Increased |

Table 3: Effects of Cathepsin K Inhibitors on Bone Histomorphometry

| Inhibitor (Study Reference) | Animal Model | Treatment Group (Dose) | Duration | Bone Formation Rate/Bone Surface (BFR/BS) | Osteoclast Surface/Bone Surface (Oc.S/BS) |

| Odanacatib [12][13] | OVX Rhesus Monkeys | 6 mg/kg/day | 21 months | Increased periosteal and endocortical BFR | Increased osteoclast number |

| 30 mg/kg/day | 21 months | Increased periosteal and endocortical BFR | Increased osteoclast number | ||

| Balicatib [9] | OVX Cynomolgus Monkeys | All doses | 18 months | Significantly increased periosteal BFR | - |

| ONO-5334 [11] | OVX Cynomolgus Monkeys | 30 mg/kg/day | 16 months | Suppressed osteonal BFR, no effect on periosteal or endocortical BFR | Increased |

Experimental Protocols

Ovariectomy-Induced Osteoporosis Model in Non-Human Primates

This protocol outlines the key steps for establishing an ovariectomy-induced osteoporosis model in female cynomolgus or rhesus monkeys.

1. Animal Selection and Acclimatization:

-

Select healthy, skeletally mature female monkeys (typically >9 years of age).[14]

-

House animals individually in a controlled environment with a 12-hour light/dark cycle.

-

Allow for an acclimatization period of at least 4 weeks before the start of the study.

2. Pre-Treatment Baseline Measurements:

-

Collect baseline blood and urine samples for biochemical marker analysis (e.g., sCTX, uNTX, P1NP, osteocalcin).

-

Perform baseline bone mineral density (BMD) measurements using dual-energy X-ray absorptiometry (DXA) at relevant sites (lumbar spine, femoral neck).

3. Ovariectomy (OVX) Surgery:

-

Perform bilateral ovariectomy under general anesthesia using sterile surgical techniques. A sham surgery group should be included where the ovaries are manipulated but not removed.

-

Provide appropriate post-operative care, including analgesics and antibiotics.

-

Allow for a recovery period of at least 4 weeks before initiating treatment.

4. Treatment Administration:

-

Randomly assign animals to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).

-

Administer the test compound and vehicle orally via gavage daily or as per the specific study design.

5. In-Life Monitoring and Measurements:

-

Monitor animal health and body weight regularly.

-

Collect blood and urine samples at specified intervals (e.g., monthly or quarterly) for bone turnover marker analysis.

-

Perform interim and final BMD measurements using DXA.

6. Necropsy and Tissue Collection:

-

At the end of the study, euthanize the animals and perform a full necropsy.

-

Collect relevant bones (e.g., lumbar vertebrae, femur) for histomorphometry and biomechanical testing.

7. Bone Histomorphometry:

-

Process undecalcified bone sections for quantitative histomorphometry to assess parameters such as bone formation rate (BFR/BS), mineralizing surface (MS/BS), and osteoclast surface (Oc.S/BS).[15]

8. Biomechanical Testing:

-

Perform biomechanical tests on bones (e.g., compression testing of vertebrae, three-point bending of femur) to assess bone strength.

Caption: A typical experimental workflow for an osteoporosis study.

Logical Relationship of Experimental Design

The experimental design for evaluating a Cathepsin K inhibitor in an OVX animal model is structured to assess both efficacy and safety. The core of the design involves comparing the effects of the inhibitor against a placebo (vehicle) in an estrogen-deficient state (OVX) and often against a sham-operated control group to understand the baseline effects of the surgery and normal aging.

Caption: Logical relationships between experimental groups.

Conclusion

Cathepsin K inhibitors represent a promising class of anti-resorptive agents for the treatment of osteoporosis. The ovariectomized non-human primate model is a robust and clinically relevant platform for evaluating the efficacy and safety of these compounds. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals working in this area. Careful consideration of the experimental design, including appropriate control groups and a comprehensive set of endpoints, is crucial for obtaining meaningful and translatable results.

References

- 1. The regulation of cathepsin K gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Skeletal health: primate model of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Odanacatib reduces bone turnover and increases bone mass in the lumbar spine of skeletally mature ovariectomized rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. Effect of odanacatib on bone turnover markers, bone density and geometry of the spine and hip of ovariectomized monkeys: a head-to-head comparison with alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AP-1 and Mitf interact with NFATc1 to stimulate cathepsin K promoter activity in osteoclast precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Balicatib, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of eight-month treatment with ONO-5334, a cathepsin K inhibitor, on bone metabolism, strength and microstructure in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 16-month treatment with the cathepsin K inhibitor ONO-5334 on bone markers, mineral density, strength and histomorphometry in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of cathepsin K increases modeling-based bone formation, and improves cortical dimension and strength in adult ovariectomized monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Issues in modern bone histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dosing Regimen for Cathepsin K Inhibitors in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption. It plays a crucial role in the degradation of type I collagen, the primary organic component of the bone matrix.[1][2] This central role in bone turnover has made Cathepsin K a significant therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis.[3][4][5]

A number of Cathepsin K inhibitors have been developed and evaluated in preclinical and clinical studies.[1][4] While a specific compound designated "Cathepsin K inhibitor 5" (CAS Number: 448945-62-8) is commercially available, there is a lack of published preclinical data regarding its specific dosing regimen in mice. Therefore, these application notes provide a generalized protocol based on data from well-characterized Cathepsin K inhibitors such as Odanacatib, Balicatib, and ONO-5334. Researchers should use this information as a starting point and perform dose-finding studies to determine the optimal regimen for their specific inhibitor and mouse model.

Signaling Pathway of Cathepsin K in Bone Resorption and its Inhibition

Cathepsin K is synthesized as an inactive proenzyme and is activated in the acidic environment of the resorption lacuna, the sealed-off space between the osteoclast and the bone surface. Once activated, Cathepsin K cleaves type I collagen and other bone matrix proteins, leading to bone degradation. Cathepsin K inhibitors block the active site of the enzyme, preventing the breakdown of the bone matrix.

Caption: Cathepsin K pathway and inhibition.

Dosing Regimens of Representative Cathepsin K Inhibitors in Preclinical Models

The following table summarizes dosing information for several Cathepsin K inhibitors that have been evaluated in various preclinical animal models. This data can serve as a reference for designing initial studies with a novel Cathepsin K inhibitor in mice. It is important to note that optimal doses will vary based on the compound's potency, selectivity, and pharmacokinetic properties.

| Inhibitor | Animal Model | Dosing Regimen | Route of Administration | Key Findings | Reference |

| Odanacatib | Ovariectomized Rhesus Monkeys | 6 mg/kg or 30 mg/kg, once daily for 21 months | Oral | Suppressed bone resorption markers and prevented bone loss. | [6] |

| Relacatib | Cynomolgus Monkeys | 1, 3, or 10 mg/kg, once daily for 9 months | Oral | Reduced bone resorption and preserved bone mineral density. | [5] |

| ONO-5334 | Ovariectomized Rats | Daily treatment for 8 weeks (highest dose 15 mg/kg) | Oral | Dose-dependently restored bone mineral content and density. | [1] |

| Balicatib | Ovariectomized Monkeys | Not specified | Oral | Partially prevented bone loss and reduced bone turnover. | [1] |

Experimental Protocol: General Procedure for Evaluating a Cathepsin K Inhibitor in a Mouse Model of Osteoporosis

This protocol outlines a general workflow for assessing the efficacy of a Cathepsin K inhibitor in an ovariectomy (OVX)-induced osteoporosis mouse model.

1. Materials and Reagents:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water, 70% aqueous PEG400)[7]

-

8-12 week old female C57BL/6 mice (or other appropriate strain)

-

Anesthetic (e.g., isoflurane)

-

Analgesic (e.g., buprenorphine)

-

Surgical tools for ovariectomy

-

Gavage needles

-

Micro-CT scanner

-

ELISA kits for bone turnover markers (e.g., serum CTX-I, P1NP)

-

Histology reagents

2. Experimental Workflow Diagram:

Caption: Experimental workflow diagram.

3. Detailed Procedure:

-

Animal Model and Acclimatization:

-

House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Allow for a one-week acclimatization period before any procedures.

-

-

Baseline Measurements:

-

Collect baseline blood samples for analysis of bone turnover markers.

-

Perform baseline bone mineral density (BMD) measurements using in vivo micro-CT if available.

-

-

Ovariectomy (OVX) Surgery:

-

Anesthetize mice.

-

Perform bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss. A sham surgery (ovaries exposed but not removed) should be performed on a control group.

-

Administer post-operative analgesia.

-

Allow a recovery period of 2-4 weeks to allow for the onset of bone loss.

-

-

Treatment Groups and Administration:

-

Randomly assign OVX mice to treatment groups:

-

Group 1: OVX + Vehicle

-

Group 2: OVX + this compound (Low Dose)

-

Group 3: OVX + this compound (Mid Dose)

-

Group 4: OVX + this compound (High Dose)

-

Group 5: Sham + Vehicle

-

-

Based on available data for other inhibitors, initial dose-finding studies could explore a range of 1-50 mg/kg, administered once daily by oral gavage.

-

Prepare the inhibitor fresh daily in the chosen vehicle.

-

The treatment duration is typically 4-8 weeks.

-

-

Monitoring:

-

Monitor animal health and body weight weekly.

-

Collect blood samples at mid-point and at the end of the study to measure bone turnover markers (e.g., serum CTX-I for resorption and P1NP for formation).

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Collect terminal blood samples.

-

Excise femurs and tibiae.

-

Analyze bone microarchitecture of the excised bones using ex vivo micro-CT.

-

Perform histological analysis of the bones to assess cellular changes (e.g., osteoclast and osteoblast numbers).

-

Biomechanical testing can be performed to assess bone strength.

-

4. Data Analysis:

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

-

A significant reduction in bone resorption markers and preservation of bone mass and architecture in the inhibitor-treated groups compared to the vehicle-treated OVX group would indicate efficacy.

Conclusion

The provided protocols and data offer a comprehensive starting point for researchers investigating the in vivo efficacy of this compound in mouse models. Due to the lack of specific published data for this compound, it is imperative to conduct thorough dose-finding and pharmacokinetic studies to establish an effective and well-tolerated dosing regimen. Careful experimental design and a multi-faceted approach to endpoint analysis will be critical for accurately determining the therapeutic potential of this and other novel Cathepsin K inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 5. Cathepsin K inhibitors for osteoporosis and potential off-target effects. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Potential role of odanacatib in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Cathepsin K Inhibitor 5 in Bone Metastasis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction